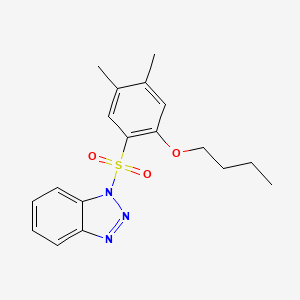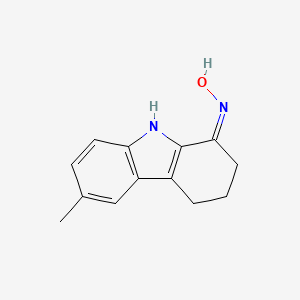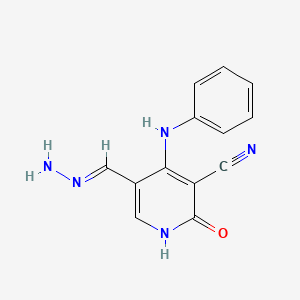![molecular formula C17H18Br2N2O3S B604836 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether CAS No. 1118790-79-6](/img/structure/B604836.png)
4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a synthetic organic compound that features a piperazine ring substituted with a 2,5-dibromobenzenesulfonyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can be synthesized through a multi-step process involving the following key steps:
Formation of 2,5-dibromobenzenesulfonyl chloride: This intermediate is prepared by reacting 2,5-dibromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 2,5-dibromobenzenesulfonyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under reducing conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with different nucleophiles.
- Oxidized products with hydroxyl or carbonyl groups.
- Reduced products with sulfide or thiol groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with chlorine atoms instead of bromine.
1-(2,5-Dibromobenzenesulfonyl)-4-(4-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is unique due to the presence of both bromine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, while the methoxy group can enhance solubility and modify electronic properties.
Properties
CAS No. |
1118790-79-6 |
|---|---|
Molecular Formula |
C17H18Br2N2O3S |
Molecular Weight |
490.2g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18Br2N2O3S/c1-24-15-5-3-14(4-6-15)20-8-10-21(11-9-20)25(22,23)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
JARRDVCULIFVMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine](/img/structure/B604757.png)
amine](/img/structure/B604758.png)
amine](/img/structure/B604759.png)
![Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B604760.png)
amine](/img/structure/B604761.png)
![5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B604763.png)
![2-(5-{[4-(propan-2-yl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604765.png)
![N'-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B604767.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)

![METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE](/img/structure/B604774.png)


